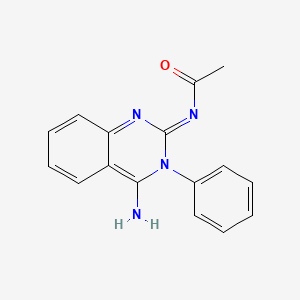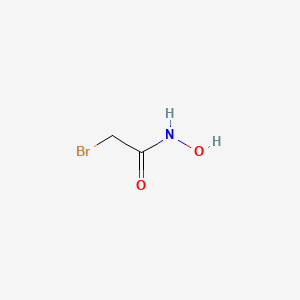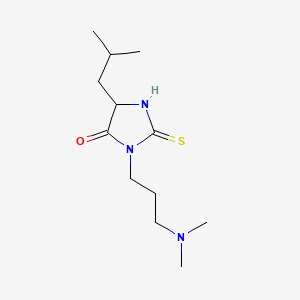![molecular formula C12H14N4O3S2 B12929757 N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide CAS No. 89782-65-0](/img/structure/B12929757.png)
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by the presence of a phenylsulfonamido group attached to a thiadiazole ring, which is further connected to a butyramide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiadiazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butyramide Moiety: The final step involves the reaction of the phenylsulfonamido-thiadiazole intermediate with butyric anhydride or butyryl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学研究应用
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Pharmacology: Research focuses on its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets such as enzymes and receptors. The phenylsulfonamido group is known to inhibit enzyme activity by binding to the active site, while the thiadiazole ring can interact with receptor sites, modulating their activity. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities.
相似化合物的比较
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide can be compared with other sulfonamide and thiadiazole derivatives:
N-(Phenylsulfonamido)benzenesulfonamide: Similar in structure but lacks the thiadiazole ring, making it less effective in certain applications.
N-(Phenylsulfonamido)thiadiazole: Lacks the butyramide moiety, which may affect its solubility and bioavailability.
N-(Phenylsulfonamido)butyramide: Lacks the thiadiazole ring, reducing its potential for receptor interactions.
The uniqueness of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide lies in its combined structural features, which enhance its biological activity and make it a versatile compound for various applications.
属性
CAS 编号 |
89782-65-0 |
|---|---|
分子式 |
C12H14N4O3S2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H14N4O3S2/c1-2-6-10(17)13-11-14-15-12(20-11)16-21(18,19)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16)(H,13,14,17) |
InChI 键 |
WQSSFFGIUVJKCG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
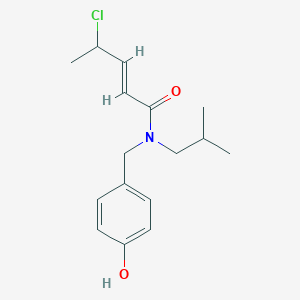
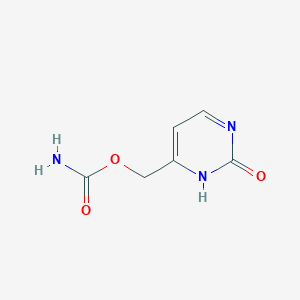
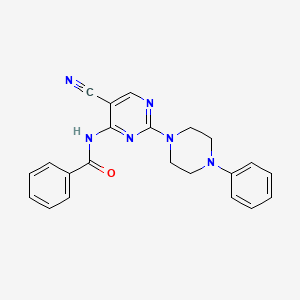
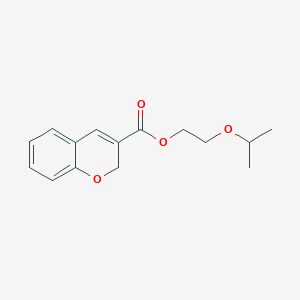
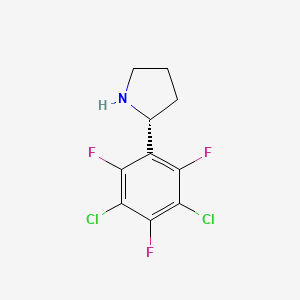

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
